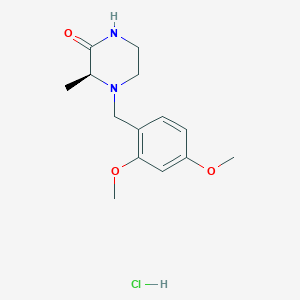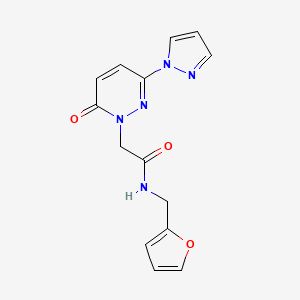![molecular formula C17H20N2O4S B2499876 2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone CAS No. 1396879-08-5](/img/structure/B2499876.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps and the use of various reagents to achieve the desired structure. In the case of spirocyclic oxetanes, a novel synthesis pathway has been described that involves the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides, followed by oxidative cyclizations using Oxone® in formic acid . This method has been successful in producing a tetracyclic system, specifically the 1',2'-dihydro-4'H-spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole], which is a structurally complex molecule with potential applications in medicinal chemistry due to its unique fused ring system .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical properties and reactivity. X-ray crystallography is a powerful tool for elucidating the three-dimensional arrangement of atoms within a molecule. The paper on the synthesis of spirocyclic oxetanes provides the X-ray crystal structure of the resultant tetracyclic system, which offers valuable insights into the spatial configuration of the molecule . Similarly, the crystal structure of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was determined, revealing the formation of two-dimensional and three-dimensional supramolecular frameworks facilitated by hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
Chemical reactions are the processes by which chemical substances are transformed into others. The synthesis of the spirocyclic oxetane-fused benzimidazole involves oxidative cyclizations, a type of chemical reaction that forms new rings within a molecule . The formation of the tetracyclic system is a result of such cyclizations, which are key steps in the synthesis of complex heterocyclic compounds. The chemical reactivity of these molecules can be further understood by studying their electronic transitions and spectral features through techniques such as Time-Dependent Density Functional Theory (TD-DFT) calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The geometry optimization and comparison with X-ray diffraction data provide insights into the stability and conformation of the molecule . The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the chemical reactivity and electronic properties of the compound . Additionally, Electrostatic Potentials (ESP) analysis helps visualize the charge distribution on the molecule, identifying reactive sites and confirming the noncovalent interactions observed in the crystal structure . Hirshfeld surface analysis quantifies these supramolecular interactions, which are essential for understanding the compound's behavior in a solid-state environment .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Spirocyclic Oxetane-Fused Benzimidazole : A novel synthesis involving spirocyclic oxetanes as precursors to develop a tetracyclic system, which could be related to the complex structure of the mentioned compound. This synthesis pathway highlights the potential of spirocyclic compounds in creating novel heterocyclic systems with potential biological activity (Gurry, McArdle, & Aldabbagh, 2015).
Antitubercular Activity of Benzoxazole Derivatives : A study on benzoxazole derivatives, similar in structure to the queried compound, demonstrated significant antitubercular activity. This suggests the potential application of the compound in developing new antitubercular agents (Venugopal, Sundararajan, & Choppala, 2020).
Biological Evaluation
- Evaluation of Novel Heterocycles : The development of new heterocyclic compounds from spirocyclic precursors underscores the importance of such structures in medicinal chemistry. Compounds exhibiting significant biological activities, including antitubercular properties, suggest the potential therapeutic applications of these molecules (Singh & Singh, 2004).
Potential Antitubercular Agents
- Synthesis and Antitubercular Activity : The synthesis of benzoxazole derivatives and their evaluation against Mycobacterium tuberculosis points to the importance of such compounds in addressing tuberculosis. Compounds showing increased potency indicate the utility of this chemical scaffold in drug discovery efforts (Venugopal, Sundararajan, & Choppala, 2020).
Mechanism of Action
Target of Action
Benzoxazol-2(3H)-one derivatives, a class of compounds similar to the one you’re asking about, have been synthesized and evaluated for their in vitro cytotoxicity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cancer cell lines . This suggests that these compounds may target cancer cells.
Mode of Action
Their cytotoxicity suggests they may interact with cellular components in a way that inhibits the growth or survival of cancer cells .
Result of Action
As mentioned earlier, benzoxazol-2(3H)-one derivatives have shown cytotoxic effects against certain cancer cell lines . This suggests that the result of their action is the inhibition of cancer cell growth or survival.
Action Environment
The environment in which these compounds act can influence their efficacy and stability. For example, storage conditions such as temperature can affect the stability of similar compounds . Additionally, the physiological environment within the body, such as pH and the presence of other molecules, can affect the action of these compounds.
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-16(2)21-10-17(11-22-16)8-19(9-17)14(20)7-24-15-18-12-5-3-4-6-13(12)23-15/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPWGLBZMWSENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CSC3=NC4=CC=CC=C4O3)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2499793.png)
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)
![(7-chloro-1-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2499796.png)
![1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B2499797.png)



![2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2499804.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B2499806.png)
![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)



![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2499815.png)